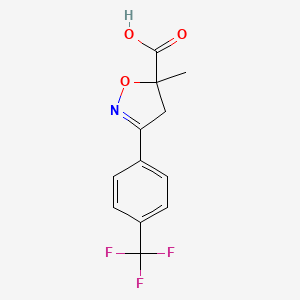
5-Methyl-3-(4-(trifluoromethyl)phenyl)-4,5-dihydroisoxazole-5-carboxylic acid
Descripción general
Descripción
“5-Methyl-3-(4-(trifluoromethyl)phenyl)-4,5-dihydroisoxazole-5-carboxylic acid” is a complex organic compound. It contains a trifluoromethyl group, which is a key structural motif in active agrochemical and pharmaceutical ingredients . The trifluoromethyl group is strongly electron-withdrawing, which can influence the compound’s reactivity and biological activity .
Synthesis Analysis
The synthesis of trifluoromethyl-containing compounds is an important research topic due to their wide applications in the agrochemical, pharmaceutical, and functional materials fields . Protodeboronation of pinacol boronic esters has been reported as a method for the synthesis of related compounds .Mecanismo De Acción
5-Methyl-3-(4-(trifluoromethyl)phenyl)-4,5-dihydroisoxazole-5-carboxylic acid acts as a competitive antagonist of the AMPA subtype of glutamate receptors. It binds to the receptor and prevents the binding of glutamate, which is a neurotransmitter that is involved in synaptic plasticity. By blocking the activity of the glutamate receptor, this compound can modulate synaptic plasticity and potentially treat neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including reducing the amplitude of excitatory postsynaptic currents, decreasing the release of glutamate, and reducing the number of functional AMPA receptors. This compound has also been shown to have anti-inflammatory effects, including reducing the production of pro-inflammatory cytokines and decreasing the activation of microglia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-Methyl-3-(4-(trifluoromethyl)phenyl)-4,5-dihydroisoxazole-5-carboxylic acid in lab experiments is that it is a highly specific antagonist of the AMPA receptor, which allows for precise modulation of synaptic plasticity. However, this compound has a relatively short half-life and can be difficult to work with due to its low solubility in water.
Direcciones Futuras
There are several future directions for research involving 5-Methyl-3-(4-(trifluoromethyl)phenyl)-4,5-dihydroisoxazole-5-carboxylic acid, including studying its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's, exploring its anti-inflammatory properties for the treatment of inflammatory diseases, and investigating its potential use as a tool for studying synaptic plasticity. Additionally, further research is needed to optimize the synthesis and solubility of this compound for use in lab experiments.
In conclusion, this compound is a promising chemical compound that has been extensively studied for its potential applications in scientific research. Its specific mechanism of action and anti-inflammatory properties make it a valuable tool for studying synaptic plasticity and potential therapeutic agent for neurodegenerative and inflammatory diseases. Further research is needed to optimize its synthesis and solubility for use in lab experiments and to explore its potential in future applications.
Aplicaciones Científicas De Investigación
5-Methyl-3-(4-(trifluoromethyl)phenyl)-4,5-dihydroisoxazole-5-carboxylic acid has been used in a variety of scientific research applications, including as a tool for studying the role of glutamate receptors in synaptic plasticity, as a modulator of GABA receptors, and as a potential therapeutic agent for neurodegenerative diseases. This compound has also been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases.
Safety and Hazards
Propiedades
IUPAC Name |
5-methyl-3-[4-(trifluoromethyl)phenyl]-4H-1,2-oxazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO3/c1-11(10(17)18)6-9(16-19-11)7-2-4-8(5-3-7)12(13,14)15/h2-5H,6H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVAPSFQKIJBMEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NO1)C2=CC=C(C=C2)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



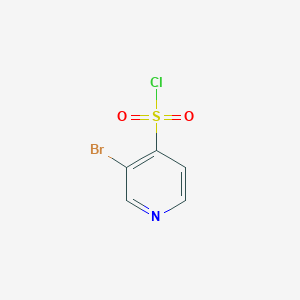
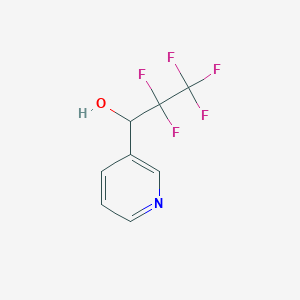

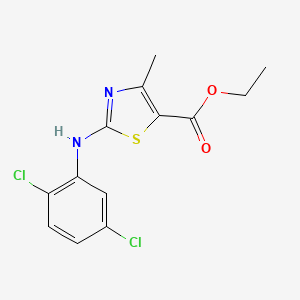
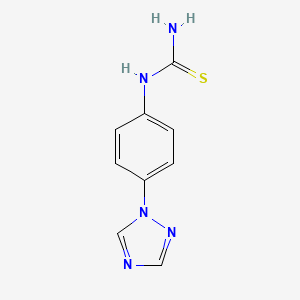
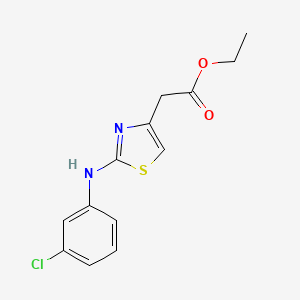
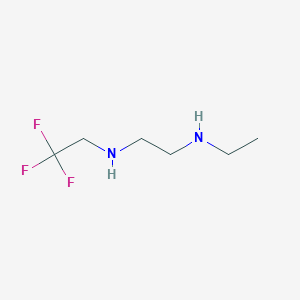
![5-[(2-Benzylphenoxy)methyl]furan-2-carboxylic acid](/img/structure/B3163883.png)

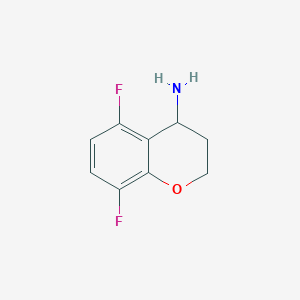
![1-[(1-Aminopropan-2-YL)oxy]-4-bromobenzene](/img/structure/B3163896.png)
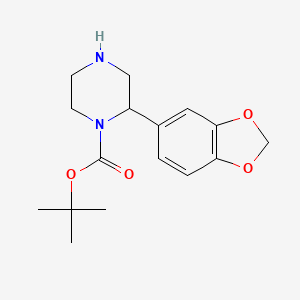
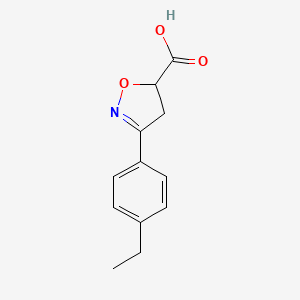
![3-[4-(Propan-2-yl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid](/img/structure/B3163910.png)